tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate
Description
Key Nomenclature Components:
- Parent Heterocycle :
- Substituents :
Systematic Name Breakdown:
| Component | Position | Role in Nomenclature |
|---|---|---|
| Pyrazolo[3,4-d]azepine | Core | Parent bicyclic system |
| Trifluoromethylsulfonyloxy | 3 | Substituent on pyrazole ring |
| tert-Butyl carboxylate | 6(1H) | Ester on azepine nitrogen |
Isomerism Considerations :
- Positional Isomerism : The trifluoromethylsulfonyloxy group’s placement at position 3 (vs. 1 or 5) is critical. Alternative positions would require renumbering the fused rings.
- Stereoisomerism : The tetrahydropyrazoloazepine core introduces potential chair-like or boat-like conformers, though the saturated bonds reduce geometric isomerism.
Three-Dimensional Conformational Analysis Using Computational Chemistry
Computational models (DFT, molecular mechanics) reveal distinct conformational preferences due to steric and electronic effects:
Key Conformational Features:
Pyrazoloazepine Core :
Trifluoromethylsulfonyloxy Group :
tert-Butyl Carboxylate :
Computational Data Table:
| Parameter | Value (Å/°) | Method | Source |
|---|---|---|---|
| N1–C6 bond length | 1.45 Å | DFT/B3LYP/6-31G* | |
| C3–O (TfO) bond angle | 117.5° | MMFF94 | |
| Dihedral (azepine ring) | -15.3° (twist) | Molecular Mechanics |
Comparative Structural Features of Pyrazolo[3,4-d]azepine Core vs. Related Diazepine Heterocycles
Structural Comparison Table:
Key Differences:
- Aromatic Character : Unlike fully aromatic pyrazolo[1,5-a]pyridine, the pyrazoloazepine core retains aromaticity only in the pyrazole ring, while the azepine portion is non-aromatic.
- Ring Strain : The seven-membered azepine ring exhibits greater flexibility compared to the rigid six-membered diazepane.
- Electron-Withdrawing Effects : The trifluoromethylsulfonyloxy group significantly polarizes the pyrazole ring, a feature absent in simpler diazepines.
This structural diversity underscores the compound’s unique reactivity profile, particularly in electrophilic substitution and nucleophilic acyl substitution reactions.
Properties
CAS No. |
851377-09-8 |
|---|---|
Molecular Formula |
C13H18F3N3O5S |
Molecular Weight |
385.36 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C13H18F3N3O5S/c1-12(2,3)23-11(20)19-6-4-8-9(5-7-19)17-18-10(8)24-25(21,22)13(14,15)16/h4-7H2,1-3H3,(H,17,18) |
InChI Key |
BLUCERJCCRQGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Hydroxy Intermediate
The 3-hydroxy derivative, tert-butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate, serves as a key precursor. This intermediate can be prepared by:
- Cyclization of appropriate hydrazine and ketoester precursors to form the pyrazoloazepine ring.
- Protection of the carboxyl group as a tert-butyl ester.
- Hydroxylation at the 3-position via selective oxidation or nucleophilic substitution.
This intermediate has a molecular weight of approximately 253.30 g/mol and is well-characterized by NMR and mass spectrometry.
Conversion to the Triflate Derivative
The critical step is the transformation of the 3-hydroxy group into the trifluoromethylsulfonyloxy group. This is achieved by:
- Reacting the 3-hydroxy intermediate with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a base such as pyridine or triethylamine.
- The reaction is typically conducted in anhydrous solvents like dichloromethane or acetonitrile under inert atmosphere (nitrogen or argon) at low temperatures (0°C to room temperature) to avoid side reactions.
- The triflate formation proceeds via nucleophilic substitution of the hydroxy group by the triflate reagent, yielding the trifluoromethylsulfonyloxy derivative.
Representative Experimental Conditions and Yields
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydroxylation | Appropriate oxidant or nucleophile | Varies | Ambient to reflux | Several hours | Moderate to high | Formation of 3-hydroxy intermediate |
| Triflation | Trifluoromethanesulfonic anhydride, base (pyridine) | DCM or MeCN | 0°C to RT | 1-3 hours | High (typically >80%) | Inert atmosphere, dry conditions required |
Palladium-Catalyzed Cross-Coupling (Optional Subsequent Step)
The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce various substituents at the 3-position.
- Typical catalysts: Pd(PPh3)4, PdCl2(dppf), or Pd(PPh3)2Cl2.
- Bases: Sodium carbonate, potassium acetate.
- Solvents: Acetonitrile, 1,2-dimethoxyethane, or 1,4-dioxane.
- Temperatures: 70–80°C.
- Reaction times: 3–16 hours.
- Yields: Moderate to good (up to 39% reported in related systems).
Example from a related system:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | DME | 80 | 4 | 39 | |
| PdCl2(dppf)2 | KOAc | 1,4-dioxane | 80 | 16 | Not specified |
Research Findings and Notes
- The triflate intermediate is sensitive to moisture and requires strictly anhydrous conditions.
- The tert-butyl protecting group is stable under triflation conditions but can be removed under acidic conditions if needed.
- The triflate group enables further functionalization, making this compound a versatile intermediate in medicinal chemistry, especially for synthesizing analogs of biologically active pyrazoloazepines.
- The synthetic routes are adapted from literature on similar triflate derivatives of nitrogen heterocycles, ensuring reproducibility and scalability.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of tetrahydropyrazoloazepine core with tert-butyl protection | Ketoester, hydrazine derivatives, Boc2O | Cyclization, protection | tert-Butyl 3-hydroxy intermediate |
| 2 | Hydroxylation at 3-position | Oxidants or nucleophiles | Controlled temperature | tert-Butyl 3-hydroxy-4,5,7,8-tetrahydropyrazoloazepine |
| 3 | Triflation of 3-hydroxy group | Tf2O or TfCl, base (pyridine) | Anhydrous solvent, 0°C to RT | tert-Butyl 3-(trifluoromethylsulfonyloxy) derivative |
| 4 | Optional Pd-catalyzed cross-coupling | Pd catalysts, base, boronic acids | 70–80°C, inert atmosphere | Functionalized pyrazoloazepine derivatives |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazoloazepine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Methodological Considerations for Comparison
As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., Tanimoto coefficients) or functional group alignments. The target compound shares <50% similarity with CAS 877402-43-2 due to divergent core structures, underscoring the need for multi-parameter analyses in virtual screening .
Biological Activity
Tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate (CAS No. 185099-68-7) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18F3NO5S
- IUPAC Name : tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
- SMILES Representation : CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F
The compound features a tetrahydropyrazole ring fused with an azabicyclo structure, which contributes to its unique reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-oxo derivatives with trifluoromethylsulfonyl reagents under controlled conditions. For instance:
- Starting Material : tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
- Reagents : Lithium diisopropylamide (LDA), trifluoromethylsulfonyl aniline.
- Conditions : The reaction is often conducted in solvents like THF at low temperatures (-78 °C) followed by warming to room temperature for completion.
Biological Activity
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole possess significant antibacterial and antifungal properties. The presence of the trifluoromethylsulfonyloxy group may enhance these activities by increasing lipophilicity and altering membrane permeability.
- Anticancer Properties : Pyrazole derivatives have been investigated for their potential in cancer therapy. The unique structural features of tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Q & A
Basic Question
- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate diastereomers or regioisomers.
- NMR : ¹⁹F NMR (at 470 MHz) identifies triflate impurities (δ ~ -75 ppm vs. -79 ppm for hydrolyzed products) .
Advanced Research Question How can trace byproducts (e.g., de-tert-butylated species) be quantified?
- LC-HRMS : Employ electrospray ionization (ESI+) with exact mass filters (e.g., m/z 439.1245 for [M+H]+) to detect deprotected intermediates.
- Tandem MS/MS : Fragment ions at m/z 381 (loss of CO₂t-Bu) confirm tert-butyl cleavage .
What strategies enhance the compound’s utility as a kinase inhibitor intermediate?
Basic Question
The tetrahydropyrazoloazepine core mimics ATP-binding pockets in kinases. Modifications include:
- Carboxylate deprotection : Treat with TFA/dichloromethane (1:1) to expose the amine for amide bond formation .
- Triflate displacement : Introduce aryl/heteroaryl groups via cross-coupling to modulate steric and electronic properties .
Advanced Research Question How can logP and solubility be tuned without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
